1-Oxaspiro[4.5]dec-2-en-4-one, 2-phenyl-
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Overview
Description
1-Oxaspiro[45]dec-2-en-4-one, 2-phenyl- is a spirocyclic compound characterized by a unique structure where a phenyl group is attached to the spiro center
Preparation Methods
The synthesis of 1-Oxaspiro[4.5]dec-2-en-4-one, 2-phenyl- can be achieved through several routes. One common method involves the condensation reaction of 4-hydroxy-3-phenyl-1-oxaspiro[4.5]dec-3-en-2-one with appropriate reagents . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and controlled environments to ensure consistency.
Chemical Reactions Analysis
1-Oxaspiro[4.5]dec-2-en-4-one, 2-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.
Reduction: Reducing agents can be used to convert the compound into its reduced forms.
Substitution: The phenyl group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Oxaspiro[4.5]dec-2-en-4-one, 2-phenyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Oxaspiro[4.5]dec-2-en-4-one, 2-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biological pathways and exerting its effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Oxaspiro[4.5]dec-2-en-4-one, 2-phenyl- can be compared with other spirocyclic compounds such as:
1-Oxaspiro[4.5]dec-2-en-4-one, 2-trichloromethyl-: Differing by the presence of a trichloromethyl group instead of a phenyl group.
1-Oxa-3-azaspiro[4.5]dec-2-ene, 2-phenyl-: Contains an additional nitrogen atom in the spiro ring. These comparisons highlight the unique properties and potential applications of 1-Oxaspiro[4.5]dec-2-en-4-one, 2-phenyl- in various fields.
Properties
CAS No. |
5500-53-8 |
---|---|
Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
2-phenyl-1-oxaspiro[4.5]dec-2-en-4-one |
InChI |
InChI=1S/C15H16O2/c16-14-11-13(12-7-3-1-4-8-12)17-15(14)9-5-2-6-10-15/h1,3-4,7-8,11H,2,5-6,9-10H2 |
InChI Key |
NVJTYSRAVPCWNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(=O)C=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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